![molecular formula C31H48O4 B1208518 Dehydrotumulosic acid CAS No. 6754-16-1](/img/structure/B1208518.png)
Dehydrotumulosic acid
Overview
Description
Dehydrotumulosic acid is a triterpene that has been found in P. cocos and has anticancer and anti-inflammatory activities . It’s one of the effective constituents of Fuling, a popular Chinese medicinal herb . It was isolated from the chloroform-soluble material of ethanol extract of the fungus .
Synthesis Analysis
Dehydrotumulosic acid was isolated from the chloroform-soluble material of ethanol extract of the fungus . After further purification by a high-performance liquid chromatographic method on a C18 column, the purified constituent was identified .
Molecular Structure Analysis
The molecular structure of Dehydrotumulosic acid was identified using modern analytical techniques, such as UV, 13C-NMR, and EI-MS . The formal name of Dehydrotumulosic acid is 3β,16α-dihydroxy-24-methylene-lanosta-7,9(11)-dien-21-oic acid .
Physical And Chemical Properties Analysis
Dehydrotumulosic acid is a solid substance . It is soluble in ethanol . The molecular formula of Dehydrotumulosic acid is C31H48O4 and its formula weight is 484.7 .
Scientific Research Applications
Medicinal and Edible Fungus Production
Dehydrotumulosic acid (DTA) is a triterpenoid found in Poria cocos, a medicinal and edible fungus well known in East Asia . The fungus is used in traditional medicine for its claimed activities of inducing diuresis, excreting dampness, invigorating the spleen, and tranquilizing the mind . It’s also used in modern pharmacology for modulating the immune system .
2. Active Constituent in Traditional Chinese Medicine DTA is one of the effective constituents of Poria cocos, a popular Chinese medicinal (CM) herb of fungal origin . This herb has been included in many combinations with other CM herbs for its traditionally claimed activities and its modern pharmacological use of modulating the immune system of the body .
Analytical Chemistry
DTA can be determined in Poria cocos using a reversed-phase high-performance liquid chromatographic method . This method uses methanol–acetonitrile–2% glacial acetic acid as the mobile phase at a flow rate of 1.0 mL/min, with a UV detector setting at 242 nm . This assay for DTA is simple, rapid, and with good reproducibility .
Triterpenoid Production
DTA is one of the triterpenoids produced by the fermentation of Poria cocos . The production of triterpenoids like DTA in mycelia is several times higher than those in sclerotium . This suggests that it is applicable to produce polysaccharides and triterpenoids like DTA by the fermentation of P. cocos .
Tissue Profiling
DTA is one of the five main triterpenoids identified in Wolfiporia cocos . The contents and distribution of these main triterpenoids, including DTA, in different tissues of W. cocos have been systematically profiled .
Pharmaceutical Research
DTA is provided by the Kanion Pharmaceutical Co. Ltd. Research Center for various pharmaceutical research applications .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(2R)-2-[(3S,5R,10S,13R,14R,16R,17R)-3,16-dihydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H48O4/c1-18(2)19(3)9-10-20(27(34)35)26-23(32)17-31(8)22-11-12-24-28(4,5)25(33)14-15-29(24,6)21(22)13-16-30(26,31)7/h11,13,18,20,23-26,32-33H,3,9-10,12,14-17H2,1-2,4-8H3,(H,34,35)/t20-,23-,24+,25+,26+,29-,30-,31+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LADJWZMBZBVBSB-YEXRKOARSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=C)CCC(C1C(CC2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)O)C)C)C)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=C)CC[C@H]([C@H]1[C@@H](C[C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H48O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dehydrotumulosic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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